![molecular formula C17H24N2O B1217144 Pilsicainide CAS No. 88069-67-4](/img/structure/B1217144.png)
Pilsicainide
Overview
Description
Pilsicainide is a class Ic antiarrhythmic agent . It has been investigated for the treatment of Paroxysmal Atrial Fibrillation . The pharmacodynamic effects of pilsicainide are achieved via selective sodium channel blockade .
Molecular Structure Analysis
Pilsicainide has a molecular formula of C17H24N2O . Its average molecular weight is 272.392 . You can find its 3D structure on various online databases .Chemical Reactions Analysis
There is a case report of an 84-year-old man who developed pilsicainide toxicity and ventricular tachycardia during treatment with pilsicainide for atrial fibrillation .Physical And Chemical Properties Analysis
Pilsicainide has a chemical formula of C17H24N2O and a molecular weight of 272.39 . It should be stored under the recommended conditions in the Certificate of Analysis .Scientific Research Applications
Sodium Channel Blockade Mechanism
Pilsicainide, primarily used as an anti-arrhythmic drug in Japan, functions as a pure sodium channel blocker. Desaphy et al. (2010) explored its mechanism, focusing on its ability to block open channels, which is crucial for reducing hyperexcitability in conditions characterized by abnormal sodium channel opening (Desaphy et al., 2010).
Application in Atrial Fibrillation
Kumagai et al. (2012) discussed pilsicainide's role in managing atrial fibrillation. It notably prolongs the atrial effective refractory period and affects intra-atrial conduction. This application provides insights into the mechanism of pharmacological conversion of atrial fibrillation and suggests potential hybrid therapy approaches (Kumagai et al., 2012).
Interaction with hERG Channels
Onohara et al. (2016) explored pilsicainide's interaction with hERG channels, which are related to the rapidly activating delayed-rectifier K+ current. Their study focused on the effects of chronic exposure to pilsicainide on wild-type hERG proteins and channel currents, providing insights into its broader pharmacological actions (Onohara et al., 2016).
Pharmacokinetics in Different Populations
Qiu et al. (2014) conducted a study to understand the pharmacokinetics of pilsicainide hydrochloride injection in healthy Chinese adults. This research is critical for adapting the drug's use in different ethnic populations and understanding its systemic behavior in the body (Qiu et al., 2014).
Electrophysiological Effects
Takahara et al. (2012) examined the electrophysiological effects of pilsicainide on the guinea-pig pulmonary vein myocardium. This study is significant for understanding how pilsicainide influences cardiac electrophysiology, particularly in relation to atrial fibrillation (Takahara et al., 2012).
Inhibition of Proteasome Activity
Bahrudin et al. (2017) investigated the inhibitory effects of pilsicainide on the proteasome, a protein complex responsible for degrading damaged or unnecessary proteins in cells. This research sheds light on potential new therapeutic applications and mechanisms of action of pilsicainide (Bahrudin et al., 2017).
Safety And Hazards
Pilsicainide should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Pilsicainide has been effective in preventing recurrence of atrial fibrillation in a substantial proportion of patients in a single-centre crossover trial . There were no between-group differences in the subgroup of patients with shorter-duration atrial fibrillation, but actuarial results over 1 year significantly favoured cibenzoline over pilsicainide in patients with longer-duration atrial fibrillation . Both oral and intravenous pilsicainide have demonstrated efficacy in ventricular tachyarrhythmias, including ventricular extrasystole . Clinical trial and postmarketing surveillance data indicate that pilsicainide is generally well tolerated in most patients .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13-6-3-7-14(2)16(13)18-15(20)12-17-8-4-10-19(17)11-5-9-17/h3,6-7H,4-5,8-12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQTVJKBTWGHCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CC23CCCN2CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046639 | |
Record name | Pilsicainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pilsicainide | |
CAS RN |
88069-67-4 | |
Record name | Pilsicainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88069-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilsicainide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088069674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilsicainide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12712 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pilsicainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PILSICAINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV0X7V6CSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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